N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline

Description

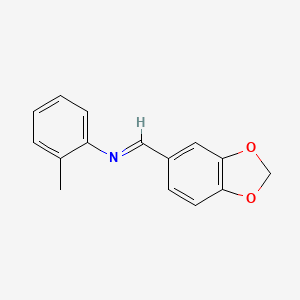

N-(2H-1,3-Benzodioxol-5-ylmethylidene)-2-methylaniline is a Schiff base formed via the condensation of 2-methylaniline (ortho-toluidine) and 2H-1,3-benzodioxole-5-carbaldehyde (piperonal). The compound features a benzodioxole moiety fused to a methyl-substituted aromatic amine through an imine (-CH=N-) linkage. The benzodioxole group contributes to electron-rich aromatic systems, which may enhance binding affinity in receptor-ligand interactions .

Properties

Molecular Formula |

C15H13NO2 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)methanimine |

InChI |

InChI=1S/C15H13NO2/c1-11-4-2-3-5-13(11)16-9-12-6-7-14-15(8-12)18-10-17-14/h2-9H,10H2,1H3 |

InChI Key |

VWZPXXBBFSLBEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N=CC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline typically involves the condensation of 2-methylaniline with 1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often facilitated by heating .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring or the methylaniline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural and functional differences between N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline and related compounds:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the 5-nitroaniline derivative (Table, Row 2) increases polarity and redox activity compared to the parent compound, making it suitable for photochemical studies . In contrast, the dimethylamino group in Row 5 enhances solubility in acidic media due to protonation .

Physicochemical Properties

- Solubility: The benzodioxole moiety imparts moderate lipophilicity, while nitro or dimethylamino groups alter solubility profiles. For instance, the nitro derivative (Row 2) is less soluble in non-polar solvents than the parent compound .

- Stability : Schiff bases are prone to hydrolysis under acidic or aqueous conditions. Steric hindrance from the methyl group in the target compound may marginally improve stability compared to unsubstituted analogues.

Biological Activity

N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

This compound possesses a molecular formula of C15H13NO2 and a molecular weight of 239.27 g/mol. The compound features a benzodioxole ring linked to a methylaniline moiety, which contributes to its distinct chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO2 |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)methanimine |

| InChI Key | VWZPXXBBFSLBEW-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that this compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction : It can interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In a study involving human cancer cell lines, the compound exhibited cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest.

Study on Antimicrobial Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its antimicrobial properties against clinical isolates. The results highlighted its effectiveness against multi-drug resistant strains, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria .

Investigation of Anticancer Effects

Another study focused on the anticancer effects of this compound on various cancer cell lines. The researchers found that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways . This research emphasizes the compound's potential role in cancer therapy.

Comparison with Similar Compounds

This compound shares structural similarities with other benzodioxole-containing compounds known for their biological activities. For instance:

| Compound Name | Biological Activity |

|---|---|

| N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide | Anticancer |

| N-(benzo[d]dioxol-5-yloxy)methyl-aniline | Antimicrobial |

These comparisons highlight the diverse biological activities associated with benzodioxole derivatives and underscore the importance of further research into their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.